molecular formula C18H16N4O2 B7759025 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)-2H-pyrrol-3-one

Cat. No.: B7759025
M. Wt: 320.3 g/mol
InChI Key: GTMGTHFMAKPBFX-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)-2H-pyrrol-3-one is a complex organic compound that features a benzimidazole ring, a methoxyphenyl group, and a pyrrolone core. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the methoxyphenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Construction of the pyrrolone core: This could be done via a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.

    Reduction: Reduction reactions might target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinal chemistry applications could include its use as a lead compound for developing new drugs, particularly if it shows activity against specific biological targets.

Industry

In industry, it might be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole ring and might have similar biological activities.

    Pyrrolone derivatives: Compounds with a pyrrolone core might be compared in terms of their chemical reactivity and biological effects.

    Methoxyphenyl derivatives: These compounds could be compared based on the presence of the methoxyphenyl group and its influence on the overall properties.

Uniqueness

The uniqueness of 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)-2H-pyrrol-3-one lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-24-12-6-4-5-11(9-12)22-10-15(23)16(17(22)19)18-20-13-7-2-3-8-14(13)21-18/h2-9H,10,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMGTHFMAKPBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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